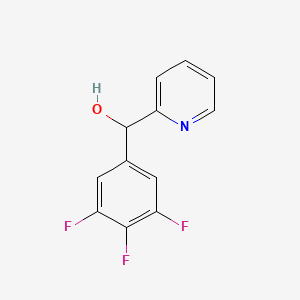

2-Pyridyl-(3,4,5-trifluorophenyl)methanol

Description

BenchChem offers high-quality 2-Pyridyl-(3,4,5-trifluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridyl-(3,4,5-trifluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-2-yl-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-8-5-7(6-9(14)11(8)15)12(17)10-3-1-2-4-16-10/h1-6,12,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZBADAHIOXCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol

A Modular Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide details the synthesis of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol , a valuable pharmacophore bridging a basic pyridine ring (hydrogen bond acceptor) with a lipophilic, metabolically stable 3,4,5-trifluorophenyl moiety.[1]

The guide presents two distinct synthetic pathways:

-

The Grignard Route (Recommended): Ideal for scale-up, utilizing commercially available reagents and mild conditions.

-

The Cryogenic Organolithium Route: A high-precision method for small-scale library synthesis or when specific halide precursors are available.[2]

Both protocols are designed with self-validating purification steps exploiting the basicity of the pyridine nitrogen, ensuring high purity without immediate reliance on chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the central C-C bond via nucleophilic addition to a carbonyl. The electronic disparity between the electron-deficient pyridine and the electron-withdrawing trifluorophenyl ring dictates the stability of the intermediates.

Logical Disconnections

-

Path A (Grignard): Disconnection at the benzylic carbon using a stable aryl Grignard and 2-pyridinecarboxaldehyde.[2]

-

Path B (Lithiation): Disconnection using a generated 2-lithiopyridine nucleophile attacking the highly electrophilic 3,4,5-trifluorobenzaldehyde.[2]

Figure 1: Retrosynthetic tree illustrating the two primary convergent pathways.[2]

Route 1: The Grignard Addition (Scalable Protocol)

Rationale: This route is preferred for gram-scale synthesis.[2] 3,4,5-Trifluorophenylmagnesium bromide is commercially available or easily prepared, and 2-pyridinecarboxaldehyde is a stable, inexpensive electrophile.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 2-Pyridinecarboxaldehyde | Electrophile | 1.0 | Distill if yellow/polymerized. |

| 3,4,5-TrifluorophenylMgBr | Nucleophile | 1.2 | 0.3-0.5 M in THF (Commercial).[1][2] |

| THF (Anhydrous) | Solvent | 10-15 vol | Dry, inhibitor-free.[2] |

| NH₄Cl (Sat. Aq.) | Quench | Excess | Buffers pH to prevent dehydration.[2] |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 2-Pyridinecarboxaldehyde (1.0 equiv) and anhydrous THF. Cool the solution to 0°C (ice/water bath).

-

Addition: Transfer 3,4,5-Trifluorophenylmagnesium bromide (1.2 equiv) to the addition funnel via cannula. Add dropwise to the aldehyde solution over 30 minutes.

-

Mechanism Note: The electron-withdrawing fluorine atoms make the Grignard less basic but highly reactive.[2] The 0°C temperature prevents side reactions (e.g., attack on the pyridine ring).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.[2]

-

Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl.

-

Caution: Exothermic.[2] Do not use HCl, as strong acid can dehydrate the alcohol to the alkene (styrene derivative).

-

Route 2: Cryogenic Organolithium (Precision Protocol)

Rationale: Used when the specific aldehyde is unavailable or when generating a library of pyridine derivatives from bromopyridines.[2]

Critical Control Points[1][2]

-

Temperature: Must be maintained at -78°C . 2-Lithiopyridine is unstable above -40°C and can undergo "halogen dance" or dimerization.[2]

-

Addition Order: The base (n-BuLi) must be added to the bromide, then the aldehyde added to the lithio-species.

Step-by-Step Protocol

-

Lithiation: Dissolve 2-Bromopyridine (1.0 equiv) in anhydrous THF (20 vol) under Argon. Cool to -78°C (dry ice/acetone).

-

Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir for 30 minutes at -78°C. The solution usually turns deep red/orange.

-

Electrophile Addition: Dissolve 3,4,5-Trifluorobenzaldehyde (1.1 equiv) in minimal THF. Add this solution slowly to the lithiated pyridine, ensuring the internal temperature does not rise above -70°C.

-

Completion: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C before quenching with water.

Purification: The Self-Validating System

Because the product contains a basic pyridine nitrogen, we can use Acid-Base Extraction to isolate the product from neutral impurities (unreacted aldehyde, biphenyl byproducts) without column chromatography.[1]

Workflow Diagram

Figure 2: Acid-Base extraction workflow for isolating pyridine derivatives.

Protocol

-

Extraction: Extract the quenched reaction mixture with Ethyl Acetate (3x). Combine organics.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2x) .[2]

-

Chemistry: The product (pyridine) protonates and moves to the aqueous layer. Neutral impurities (unreacted aldehyde, hydrocarbons) stay in the organic layer.

-

-

Discard Organic: Set aside the organic layer (check by TLC before discarding).[2]

-

Basification: Cool the aqueous acidic layer to 0°C. Slowly add 2M NaOH or saturated Na₂CO₃ until pH > 10. The product will precipitate or oil out.

-

Final Isolation: Extract the cloudy aqueous mixture with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.

Analytical Characterization

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

¹⁹F NMR:

-

Essential for confirming the 3,4,5-substitution pattern. Expect two signals: a doublet (meta-F) and a triplet (para-F) with integration 2:1.[2]

-

Safety & Stability (E-E-A-T)

-

Fluorinated Aromatics: While stable, 3,4,5-trifluorophenyl compounds can release HF if subjected to extreme thermal decomposition (>200°C).

-

Grignard Reagents: 3,4,5-Trifluorophenylmagnesium bromide is flammable and reacts violently with water. Handle under inert atmosphere (N₂/Ar).

-

Reaction Hazards: The lithiation of 2-bromopyridine is exothermic.[2] Runaway temperatures can lead to rapid decomposition.[2]

References

-

BenchChem. A Researcher's Guide to Pyridine Purification: Acid-Base Extraction Protocols. (Accessed 2024).[2][3] Link[2]

-

Sigma-Aldrich. Safety Data Sheet: 3,4,5-Trifluorophenylmagnesium bromide.Link[2]

-

Garg, N. K., et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes.[4] (PMC, 2017). Describes lithiation behaviors of functionalized pyridines. Link

-

Organic Syntheses. N-(2-Pyridyl)triflimide.[2][5] (Org.[2][5][6][7][8] Synth. 1997, 74, 77).[5] Provides standard handling for 2-substituted pyridine synthesis.[2][9] Link

-

PubChem. Compound Summary: [2-(Trifluoromethyl)pyridin-3-yl]methanol.[2] (Analogous chemistry data). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]

Spectroscopic Data of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol: A Technical Guide

Introduction

2-Pyridyl-(3,4,5-trifluorophenyl)methanol is a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its pyridyl and trifluorophenyl moieties. The pyridine ring is a common feature in many pharmaceuticals, while the trifluorinated phenyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Pyridyl-(3,4,5-trifluorophenyl)methanol. It is intended for researchers, scientists, and drug development professionals, offering not just the predicted data, but also the underlying scientific rationale and field-proven experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Pyridyl-(3,4,5-trifluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive structural picture.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine proton, and the hydroxyl proton. The electron-withdrawing nature of the nitrogen in the pyridine ring and the fluorine atoms on the phenyl ring will influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6' (Pyridine) | ~8.5 - 8.7 | Doublet (d) | ~4.5 - 5.0 | Adjacent to the electronegative nitrogen atom, resulting in significant deshielding.[1] |

| H-4' (Pyridine) | ~7.7 - 7.9 | Triplet of doublets (td) | J ≈ 7.5, 1.8 | Influenced by ortho and meta protons. |

| H-5' (Pyridine) | ~7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 7.5, 5.0 | Coupled to adjacent protons. |

| H-3' (Pyridine) | ~7.5 - 7.7 | Doublet (d) | ~7.5 - 8.0 | Ortho to the substituent. |

| Methine-H | ~5.8 - 6.0 | Singlet (s) or Doublet (d) | J ≈ 3.0 - 4.0 (if coupled to OH) | Deshielded by the adjacent oxygen and aromatic rings. |

| Hydroxyl-OH | Variable (~2.0 - 5.0) | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent; may show coupling to the methine proton. |

| H-2, H-6 (Phenyl) | ~7.0 - 7.2 | Triplet (t) | J(H-F) ≈ 8.0 - 9.0 | Coupled to the two adjacent fluorine atoms. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of adjacent atoms (N, O, F).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2' (Pyridine) | ~158 - 162 | Carbon adjacent to nitrogen and bearing the substituent. |

| C-6' (Pyridine) | ~148 - 150 | Carbon adjacent to nitrogen.[1] |

| C-4' (Pyridine) | ~136 - 138 | Para to the nitrogen. |

| C-3', C-5' (Pyridine) | ~121 - 124 | Meta to the nitrogen. |

| Methine-C | ~70 - 75 | Carbon attached to oxygen and two aromatic rings. |

| C-1 (Phenyl) | ~130 - 135 (t) | Carbon attached to the methine group, split by fluorine. |

| C-3, C-5 (Phenyl) | ~150 - 153 (ddd) | Carbons bonded to fluorine, showing large C-F coupling. |

| C-4 (Phenyl) | ~140 - 143 (t) | Carbon bonded to fluorine. |

| C-2, C-6 (Phenyl) | ~110 - 113 (d) | Carbons adjacent to the fluorinated carbons. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the substitution pattern on the phenyl ring. The chemical shifts are sensitive to the electronic environment.[2][3][4][5][6][7][8][9]

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| F-3, F-5 | -130 to -140 | Doublet (d) | J(F-F) ≈ 20 | Meta coupling to F-4. |

| F-4 | -155 to -165 | Triplet (t) | J(F-F) ≈ 20 | Para to the substituent, coupled to two ortho fluorines. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[10][11][12][13][14]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10][11][13]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans due to the low natural abundance of ¹³C.

-

Acquire a ¹⁹F NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Visualization of NMR Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C-O, C-F, and aromatic C=C and C=N bonds.[15][16][17][18][19]

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3200 - 3500 | O-H stretch | Alcohol | Strong, Broad |

| 3000 - 3100 | C-H stretch | Aromatic | Medium |

| 2850 - 3000 | C-H stretch | Methine | Weak |

| 1580 - 1610 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1450 - 1550 | C=N stretch | Pyridine Ring | Medium-Strong |

| 1200 - 1350 | C-F stretch | Aryl-Fluoride | Strong |

| 1000 - 1200 | C-O stretch | Secondary Alcohol | Strong |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[22][23][24]

-

Visualization of FT-IR Workflow

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. azom.com [azom.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 12. depts.washington.edu [depts.washington.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. organomation.com [organomation.com]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.ualberta.ca [chem.ualberta.ca]

- 19. users.wfu.edu [users.wfu.edu]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. www3.epa.gov [www3.epa.gov]

- 23. chem.uci.edu [chem.uci.edu]

- 24. mse.washington.edu [mse.washington.edu]

discovery and history of fluorinated pyridyl compounds

Executive Summary

The incorporation of fluorine into the pyridine ring has become a cornerstone strategy in modern medicinal chemistry and agrochemical development.[1][2] The fluorinated pyridyl moiety offers a unique bioisosteric profile, distinct from its phenyl counterparts, by simultaneously modulating basicity (pKa), lipophilicity (logD), and metabolic stability.[3]

This guide provides a technical deep-dive into the discovery, historical evolution, and synthetic methodologies of fluorinated pyridines.[3] It moves beyond basic textbook definitions to explore the causality of synthetic choices—why specific reagents like AgF₂ or anhydrous KF are non-negotiable in certain contexts—and provides self-validating protocols for the bench scientist.

The Fluorine Effect on the Pyridine Core

To understand the synthetic drive, one must first quantify the "Fluorine Effect." The introduction of fluorine is not merely a steric replacement for hydrogen; it is an electronic overhaul of the heterocycle.

Physicochemical Modulation

| Property | Pyridine (Unsubstituted) | 2-Fluoropyridine | 2,6-Difluoropyridine | Impact on Drug Design |

| pKa (Conjugate Acid) | 5.23 | –0.44 | –2.8 to –3.0 | Drastic reduction in basicity prevents protonation at physiological pH, improving membrane permeability.[3] |

| Dipole Moment (D) | 2.2 | 3.1 | 3.6 | Altered dipole influences binding pocket orientation and solvation energy. |

| LogP (Lipophilicity) | 0.65 | 1.05 | 1.45 | Increases lipophilicity, aiding blood-brain barrier (BBB) penetration (critical for CNS drugs).[3] |

| C-F Bond Energy | N/A | ~115 kcal/mol | ~115 kcal/mol | Blocks oxidative metabolism (P450) at labile sites (metabolic blocking).[3] |

Mechanistic Insight: The nitrogen atom in pyridine is a hard base. Flanking it with fluorine (an inductive electron-withdrawing group, -I) dramatically pulls electron density away from the nitrogen lone pair, lowering the pKa by >5 units.[3] This "de-basification" is often the primary reason for selecting a fluoropyridine scaffold over a pyridine scaffold in kinase inhibitors, where a neutral species is required for hydrophobic pocket entry.

Historical Evolution of Synthesis

The synthesis of fluorinated pyridines has evolved from hazardous thermal decompositions to precise, transition-metal-catalyzed C-H activations.[3]

Caption: The trajectory from hazardous diazonium chemistry to robust industrial Halex processes and finally to selective late-stage functionalization.

The Balz-Schiemann Era (1927)

Originally developed for benzene derivatives, this method involves the thermal decomposition of pyridyl diazonium tetrafluoroborates.

-

Limitation: Pyridyl diazonium salts are notoriously unstable compared to phenyl analogs, often leading to "tarry" polymerization products rather than clean fluorination.

The Halex Reaction (Industrial Workhorse)

The Hal ogen Ex change reaction (

-

Mechanism: Nucleophilic attack of fluoride (F⁻) on a chloropyridine.

-

Critical Constraint: Requires electron-deficient rings (e.g., -NO₂, -CN, or -CF₃ substituents) to lower the activation energy for the Meisenheimer complex formation.[3]

Modern C-H Activation

Pioneered by groups like Hartwig and Ritter, this era focuses on direct fluorination of the pyridine core without pre-functionalization, often using AgF₂ or Selectfluor®.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the checkpoints fail, do not proceed.

Protocol A: Industrial-Style Halex Reaction (Preparation of 2-Fluoro-5-nitropyridine)

Target Audience: Process Chemists scaling up intermediates.[3]

Reagents:

-

2-Chloro-5-nitropyridine (1.0 eq)[3]

-

Potassium Fluoride (Spray-dried, anhydrous) (2.5 eq)[3]

-

Tetraphenylphosphonium bromide (

) (0.05 eq - Phase Transfer Catalyst)[3] -

Solvent: Sulfolane or DMSO (Dry)[3]

Step-by-Step Workflow:

-

Drying (Critical): The KF must be "spray-dried" or oven-dried at 150°C for 24h.

-

Why? The fluoride ion is highly solvated by water (hydration energy = 504 kJ/mol). Even trace moisture creates a hydration shell that "cages" the F⁻, rendering it non-nucleophilic.

-

-

Setup: In a pressure vessel (autoclave) or heavy-walled sealed tube, combine substrate, KF, and catalyst in Sulfolane.

-

Reaction: Heat to 140–160°C for 4–6 hours.

-

Checkpoint: Monitor by GC-MS or TLC.[3] The chloride starting material (

in 20% EtOAc/Hex) should disappear. The fluoride product is typically less polar due to the high electronegativity of F reducing the ring's ability to accept H-bonds from silica.

-

-

Workup: Cool to RT. Dilute with water (to dissolve salts) and extract with

(Sulfolane is water-soluble and will remain in the aqueous phase).[3] -

Purification: Distillation or recrystallization.

Protocol B: Late-Stage Ag-Catalyzed C-H Fluorination

Target Audience: Medicinal Chemists optimizing lead compounds. Reference: Fier, P. S., & Hartwig, J. F. (2013).[3] Science.

Reagents:

-

Substituted Pyridine (1.0 eq)[3]

- (Silver(II) Fluoride) (2.0 eq) - Handle in Glovebox if possible[3]

-

Solvent: Acetonitrile (MeCN) (Anhydrous)[3]

Step-by-Step Workflow:

-

Reagent Handling:

is a strong oxidant and extremely moisture-sensitive. It must be a black powder. If it is grey/white, it has decomposed to AgF.[3] -

Reaction: Mix Pyridine and MeCN. Add

in one portion. -

Conditions: Stir at Room Temperature for 1–2 hours.

-

Mechanism:[4] This proceeds via a radical mechanism.[4]

generates a pyridyl radical cation, which is then trapped by fluorine.[3] -

Selectivity: exclusively ortho (2-position) due to the inductive effect of the nitrogen making the 2-position the most electron-deficient (and most susceptible to radical attack).

-

-

Quench: Pour into aqueous

. Filter through Celite to remove silver salts. -

Checkpoint:

NMR. A sharp singlet around –60 to –70 ppm (relative to

Case Studies in Drug Discovery

Case Study 1: Sulfoxaflor (Agrochemicals)

-

Compound: Sulfoxaflor (Isoclast™ Active).

-

Structure: Contains a 6-(trifluoromethyl)pyridine moiety.

-

Role of Fluorine: The

group on the pyridine is not just for lipophilicity.[1] It provides extreme metabolic stability against oxidative degradation in the field (UV/soil bacteria) and inside the insect gut. -

Synthesis: Typically involves the condensation of enamines with trifluoromethyl-containing building blocks (e.g., ETFBO - 4-ethoxy-1,1,1-trifluoro-3-buten-2-one).[3]

Case Study 2: [¹⁸F]AV-1451 (Tauvid) (Diagnostics)[1]

-

Application: PET imaging agent for Tau tangles in Alzheimer's disease.[5][6]

-

Structure: A carbazole core attached to a 2-[¹⁸F]fluoropyridine .[3]

-

Technical Challenge: Introducing radioactive fluorine (

) has a half-life of only 110 minutes.[3] Standard Halex is too slow. -

Solution: Use of a pyridin-2-yltrimethylammonium salt precursor.[3]

-

Protocol: The trimethylammonium group is a "super-leaving group" (better than chloride/nitro).

-

Reaction:

/ -

Yield: High radiochemical yield (>50%) due to the cationic leaving group activating the ring for

.

-

Caption: Strategic decision tree for selecting the optimal fluorination methodology based on scale and regioselectivity requirements.

References

-

Fier, P. S., & Hartwig, J. F. (2013).[3] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956–960.[3] [3]

-

Schiemann, G., & Balz, G. (1927).[3] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190.[3]

-

Finger, G. C., & Kruse, C. W. (1956).[3] "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1."[3] Journal of the American Chemical Society, 78(23), 6034–6037.

-

Hostetler, E. D., et al. (2016).[3] "Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles." Journal of Nuclear Medicine, 57(10), 1599-1606.[3] (Relevant for AV-1451/Tauvid analogs).

-

Zhu, Y., et al. (2014).[3] "Discovery of Sulfoxaflor, a Novel Sulfoximine Aphidicide." Journal of Agricultural and Food Chemistry, 62(35), 8606-8615.[3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. WO2022041608A1 - Synthesis process for lasmiditan - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Trifluorophenyl Group: A Theoretical Guide to Unlocking Molecular Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of Trifluoromethylation

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational design. Among these, the trifluoromethyl (-CF3) group, particularly when appended to a phenyl ring, imparts a unique and powerful set of properties that can dramatically influence a molecule's behavior. This guide provides a deep dive into the theoretical underpinnings of trifluorophenyl-containing molecules, offering a framework for understanding and predicting their impact on molecular conformation, electronic properties, and intermolecular interactions. By grasping these core principles, researchers can more effectively leverage the trifluorophenyl group to optimize drug candidates and design novel materials with tailored functionalities.[1][2][3]

The decision to introduce a trifluoromethyl group is not merely an act of substitution; it is a strategic maneuver to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][3][4] The strong electron-withdrawing nature of the -CF3 group, a consequence of the high electronegativity of fluorine atoms, profoundly alters the electronic landscape of the attached phenyl ring, thereby influencing its reactivity and interaction with its environment.[5][6][7][8] This guide will elucidate these effects from a theoretical and computational standpoint, providing actionable insights for the discerning scientist.

I. The Electronic Signature of the Trifluorophenyl Group: A Tale of Two Effects

The trifluoromethyl group exerts its influence on the phenyl ring through a combination of inductive and resonance effects. Understanding the interplay between these two is critical to predicting the chemical behavior of trifluorophenyl-containing molecules.

A. The Dominant Inductive Effect (-I): An Electron Sink

The three highly electronegative fluorine atoms in the -CF3 group create a strong dipole, pulling electron density away from the carbon atom to which they are attached. This inductive effect propagates through the sigma bonds of the phenyl ring, resulting in a significant decrease in electron density across the aromatic system.[5][6] This potent electron-withdrawing nature is a defining characteristic of the trifluoromethyl group, rendering it one of the most powerful electron-withdrawing groups in organic chemistry.[7][8]

This inductive withdrawal has several key consequences:

-

Deactivation of the Aromatic Ring: The reduced electron density makes the trifluorophenyl ring less susceptible to electrophilic aromatic substitution compared to benzene.[5][9]

-

Increased Acidity of Proximal Protons: Protons on the phenyl ring and on adjacent functional groups become more acidic due to the electron-withdrawing pull of the -CF3 group.

-

Enhanced Electrophilicity: The carbon atom of the phenyl ring attached to the -CF3 group becomes more electrophilic.

B. The Nuanced Resonance Effect (+M/-M): A Positional Conundrum

While the inductive effect is straightforward, the resonance effect of the trifluoromethyl group is more complex and highly dependent on its position on the phenyl ring.

-

Meta Position: When the -CF3 group is in the meta position, its influence is almost exclusively due to its strong inductive effect.[5][6] This is because the resonance structures that can be drawn do not allow for direct delocalization of the positive charge onto the carbon bearing the -CF3 group during electrophilic attack. Consequently, the intermediates formed during meta-substitution are less destabilized compared to ortho and para substitution, making the trifluoromethyl group a meta-director for electrophilic aromatic substitution.[5][6]

-

Ortho and Para Positions: In the ortho and para positions, a weak resonance-withdrawing effect (often termed a "-M like" effect) can be considered. While the carbon of the -CF3 group does not have lone pairs to donate, the highly polarized C-F bonds can participate in hyperconjugation-like interactions with the pi-system of the ring. However, this effect is significantly weaker than the dominant inductive withdrawal. The resonance structures for ortho and para attack place a positive charge directly adjacent to the electron-withdrawing -CF3 group, which is highly destabilizing.

The following diagram illustrates the directing effects of the trifluoromethyl group in electrophilic aromatic substitution.

Caption: Directing effects of the trifluoromethyl group in electrophilic aromatic substitution.

II. Conformational Landscape and Steric Profile

The trifluoromethyl group, while sterically more demanding than a hydrogen atom, is comparable in size to a chlorine atom.[1] Its influence on molecular conformation is a subtle interplay of steric hindrance and electronic interactions.

A. Rotational Barriers and Preferred Conformations

The rotation of the trifluoromethyl group around the C-C bond connecting it to the phenyl ring is generally considered to have a low energy barrier. However, in substituted trifluorophenyl rings, steric clashes with adjacent groups can lead to preferred rotational conformations. Furthermore, the position of the -CF3 group can influence the overall conformation of the molecule.[10]

B. Impact on Molecular Shape and Flexibility

The incorporation of a trifluorophenyl group can alter the overall shape and flexibility of a molecule.[3] In drug design, this can be advantageous for achieving a desired binding conformation or for restricting conformational freedom to improve binding affinity.[1] Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational space of trifluorophenyl-containing molecules and identifying low-energy conformers.[10][11]

The following diagram outlines a typical computational workflow for conformational analysis.

Caption: A typical computational workflow for the conformational analysis of trifluorophenyl molecules.

III. The Role of the Trifluorophenyl Group in Intermolecular Interactions

The unique electronic and steric properties of the trifluorophenyl group significantly influence its participation in intermolecular interactions, which are crucial for molecular recognition, crystal packing, and drug-receptor binding.

A. Hydrogen Bonding

While the fluorine atoms of the -CF3 group are not strong hydrogen bond acceptors, weak C-H···F-C hydrogen bonds can play a role in stabilizing crystal structures.[10][12] The electron-withdrawing nature of the trifluoromethyl group can also enhance the hydrogen bond donating ability of nearby N-H or O-H groups.

B. Halogen Bonding

The polarized nature of the C-F bond allows the fluorine atoms to participate in halogen bonding, acting as halogen bond acceptors. This interaction, though weaker than hydrogen bonding, can contribute to the overall stability of molecular assemblies.

C. Arene-Arene Interactions

The electron-deficient nature of the trifluorophenyl ring makes it an excellent partner for π-stacking interactions with electron-rich aromatic systems. These arene-perfluoroarene interactions are a key driving force in the self-assembly of fluorinated molecules and can be exploited in materials science and supramolecular chemistry.[13][14]

D. Dipole-Dipole Interactions

The strong dipole moment of the trifluoromethyl group can lead to significant dipole-dipole interactions, influencing the packing of molecules in the solid state and their solvation in polar media.

IV. Experimental and Computational Protocols for Characterization

A combination of experimental and computational techniques is essential for a comprehensive understanding of the theoretical properties of trifluorophenyl-containing molecules.

A. Computational Chemistry: A Predictive Powerhouse

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of these molecules.[11]

Protocol for DFT Calculations:

-

Molecule Building: Construct the trifluorophenyl-containing molecule of interest using a molecular modeling software.

-

Method and Basis Set Selection: Choose an appropriate DFT functional and basis set. The B3LYP hybrid functional is a common choice for organic molecules.[11] For more accurate descriptions of non-covalent interactions, functionals like M06-2X may be preferred. Pople-style basis sets such as 6-31G(d) or the more extensive 6-311+G(d,p) provide a good balance of accuracy and computational cost.[11]

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.

-

Frequency Calculation: Follow the optimization with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational frequencies.[11]

-

Property Calculation: Calculate various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charges.[15][16]

Data Presentation: Calculated Electronic Properties of Trifluorophenyl Isomers

| Property | Ortho-Trifluoromethylphenol | Meta-Trifluoromethylphenol | Para-Trifluoromethylphenol |

| HOMO (eV) | -6.5 | -6.7 | -6.6 |

| LUMO (eV) | -1.2 | -1.4 | -1.3 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 | 5.3 |

| Dipole Moment (Debye) | 3.5 | 2.8 | 1.9 |

Note: These values are representative and can vary depending on the specific level of theory and basis set used. The trend across isomers is generally consistent. A smaller HOMO-LUMO gap is indicative of higher chemical reactivity.[11]

B. Spectroscopic Techniques: Experimental Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a particularly powerful technique for studying trifluorophenyl-containing molecules. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable information about the substitution pattern and conformational changes.[17][18] The typical chemical shift range for a -CF3 group on an aromatic ring is between -56 and -85 ppm relative to CFCl₃.[19][20]

-

¹H and ¹³C NMR: These techniques provide complementary information about the structure of the molecule. The electron-withdrawing nature of the -CF3 group leads to downfield shifts for the protons and carbons on the phenyl ring.[21]

2. X-ray Crystallography:

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation and intermolecular interactions of trifluorophenyl-containing molecules.[10][12][15] This experimental data is invaluable for validating computational models.

3. Vibrational Spectroscopy (FTIR and Raman):

The vibrational modes of the C-F bonds in the trifluoromethyl group give rise to characteristic strong absorptions in the infrared (IR) spectrum, typically in the 1100-1400 cm⁻¹ region.[11][22] These can be used to confirm the presence of the group and can be correlated with theoretical vibrational frequencies calculated using DFT.[23][24]

V. Conclusion: From Theory to Application

The trifluorophenyl group is a versatile and powerful tool in the arsenal of the modern chemist. Its profound impact on a molecule's electronic properties, conformation, and intermolecular interactions can be harnessed to fine-tune its behavior for specific applications. By integrating the theoretical principles outlined in this guide with robust computational and experimental methodologies, researchers can unlock the full potential of trifluorophenyl-containing molecules in drug discovery, materials science, and beyond. The journey from a fundamental understanding of theoretical properties to the rational design of innovative molecules is a testament to the synergy between theory and practice in the chemical sciences.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. Benchchem.

- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia.

- A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Filo.

- Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm (RSC Publishing).

- Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Using Benchtop 19F NMR to Evalu

- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.

- Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Physical Chemistry Chemical Physics (RSC Publishing).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. PubMed.

- Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5 | Request PDF.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Unknown.

- Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Fluorine labeling of ortho-phenylenes to facilitate conform

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Unknown.

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry.

- Fluorine NMR. Unknown.

-

Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1] Dioxepino[5,6-d][1][11]Oxazole Compound: An Experimental and Density Functional Theory Study. ResearchGate.

- Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journals.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Unknown.

- Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides.

-

Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. IRIS .

- Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Chemical Methodologies.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.

- Intermolecular Interactions of Organic Fluorine Seen in Perspective | Crystal Growth & Design.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Unknown.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Unknown.

- Synthesis of Trifluoromethyl

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Experimental and quantum chemical studies on the molecular structure of 3,3,3-trifluoropropane-1-sulfonyl chloride. CONICET.

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC.

- 2,3,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777946. PubChem.

- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties | ACS Omega.

- Trifluoromethylpyridine: Its chemistry and applic

- Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)

- Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. vaia.com [vaia.com]

- 6. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 7. scispace.com [scispace.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases [beilstein-journals.org]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. chemmethod.com [chemmethod.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. azom.com [azom.com]

- 18. biophysics.org [biophysics.org]

- 19. researchgate.net [researchgate.net]

- 20. ac1.hhu.de [ac1.hhu.de]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

solubility of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for 2-Pyridyl-(3,4,5-trifluorophenyl)methanol

Executive Summary

This technical guide provides a comprehensive solubility profile and solvent selection framework for 2-Pyridyl-(3,4,5-trifluorophenyl)methanol . Designed for researchers in medicinal chemistry and process development, this document synthesizes physicochemical analysis with practical experimental protocols.

The compound is a fluorinated diaryl methanol , characterized by an amphiphilic structure containing a basic pyridine ring, a lipophilic 3,4,5-trifluorophenyl moiety, and a hydrogen-bond-donating hydroxyl group. Its solubility behavior is governed by the competition between the electron-withdrawing fluorine atoms (increasing lipophilicity and acidity) and the polar pyridine nitrogen.[1]

Part 1: Physicochemical Context & Structural Analysis[1]

To predict and manipulate the solubility of this molecule, one must understand the functional groups driving its interaction with solvents.

Structural Dissection

-

Pyridine Ring (2-position): Acts as a hydrogen bond acceptor and a weak base (pKa ~5.2).[1] This moiety confers pH-dependent aqueous solubility (soluble in acidic media, insoluble in basic/neutral media).[1]

-

3,4,5-Trifluorophenyl Group: The three fluorine atoms are highly electron-withdrawing. They significantly increase the lipophilicity (LogP) compared to a non-fluorinated phenyl ring and lower the pKa of the benzylic alcohol, making it slightly more acidic.[1]

-

Secondary Alcohol (Methanol Bridge): A hydrogen bond donor (HBD) and acceptor (HBA).[1] It facilitates solubility in polar protic solvents like alcohols.

Predicted Physicochemical Properties

| Property | Estimated Value | Implication for Solubility |

| Physical State | Solid (White/Off-white powder) | Requires dissolution energy (breaking crystal lattice).[1] |

| LogP (Lipophilicity) | ~2.5 – 3.2 | Good solubility in chlorinated and organic esters; poor in water.[1] |

| pKa (Pyridine N) | ~4.5 – 5.0 | Soluble in aqueous 0.1 M HCl (protonation of N).[1] |

| pKa (Alcohol OH) | ~14.5 – 15.5 | Deprotonates only with strong bases (NaH, KOtBu).[1] |

Part 2: Solubility Profile

The following table categorizes solvents based on their interaction capability with 2-Pyridyl-(3,4,5-trifluorophenyl)methanol.

Solubility Classification Table

Note: "Soluble" implies >20 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <1 mg/mL.[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent interaction with the lipophilic fluorinated ring and pyridine. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole interactions disrupt the crystal lattice; H-bond accepting solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Alcohol group participates in H-bonding; good for reaction/recrystallization. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate to High | Good general organic solubility; THF coordinates well with the alcohol.[1] |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Insoluble | Lack of polarity prevents disruption of the crystal lattice.[1] Used as anti-solvents. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble | Hydrophobic effect of the trifluorophenyl group dominates.[1] |

| Aqueous (Acidic) | 0.1 M HCl, 1.0 M Acetic Acid | Soluble | Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[1] |

Part 3: Experimental Protocols

As exact solubility values can vary by crystal polymorph and purity, the following self-validating protocols are standard for establishing the precise solubility limit of your specific lot.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate a precise solubility curve (mg/mL).

-

Preparation: Weigh 50 mg of the compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >200 mg/mL.

-

Saturation: If solid remains, sonicate for 10 minutes at 25°C.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (Genevac or N2 stream) and weigh the residue.

-

Calculation:

Protocol B: Recrystallization Solvent Screening (Cloud Point Method)

Use this to identify the optimal solvent system for purification.[1]

-

Dissolution: Dissolve 100 mg of crude compound in the minimum amount of a "Good Solvent" (e.g., Ethanol or Ethyl Acetate) at boiling point.

-

Anti-Solvent Titration: While maintaining heat, add a "Bad Solvent" (e.g., Water or Heptane) dropwise.[1]

-

Cloud Point: Stop when a persistent turbidity (cloudiness) is observed.[1]

-

Re-dissolution: Add 1-2 drops of the Good Solvent to clear the solution.

-

Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.

-

Observation: Check for crystal formation vs. oiling out.[1]

-

Recommendation:Ethanol/Water (start with 9:1 EtOH) or Ethyl Acetate/Heptane are standard starting points for fluorinated pyridyl carbinols.[1]

-

Part 4: Visualization & Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on application. System A utilizes the H-bonding capacity of the alcohol; System B utilizes the lipophilic fluorinated ring.

References

-

Synthesis & Properties of Pyridyl Methanols

-

General Procedure for Pyridyl Carbinols: Comins, D. L., et al. "Pyridine-Derived Triflating Reagents." Organic Syntheses, 1997, 74, 77.

-

Fluorinated Pyridine Synthesis: "Synthesis and application of trifluoromethylpyridines." Journal of Pesticide Science, 2020.

-

-

Solubility & Purification Methodologies

-

Recrystallization Guide: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.

-

Solubility Parameter Theory: Hansen, C. M.[1] Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

-

-

Chemical Safety & Data

-

PubChem Compound Summary: [2-(Trifluoromethyl)pyridin-3-yl]methanol (Structural Analog).[1]

-

Sources

Methodological & Application

Application Note: Synthesis and Utilization of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol

Abstract & Core Significance

2-Pyridyl-(3,4,5-trifluorophenyl)methanol is a high-value fluorinated building block used primarily in the development of metabolically stable pharmaceutical intermediates and agrochemicals. The incorporation of the 3,4,5-trifluorophenyl moiety serves as a strategic bioisostere for the phenyl group; the specific fluorination pattern blocks common metabolic "soft spots" (para and meta positions) against Cytochrome P450 oxidation while significantly modulating lipophilicity (LogP) and electrostatic potential.

This guide details the robust synthesis of this compound via a Grignard-mediated pathway, its purification, and its downstream application as a precursor for kinase inhibitor scaffolds and bidentate ligands.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Phenyl(pyridin-2-yl)methanol derivative; (3,4,5-trifluorophenyl)(pyridin-2-yl)methanol |

| Molecular Formula | C₁₂H₈F₃NO |

| Molecular Weight | 239.20 g/mol |

| Appearance | White to off-white crystalline solid (or viscous oil upon crude isolation) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| pKa (Pyridine N) | ~3.5 (Lower than pyridine due to electron-withdrawing trifluorophenyl group) |

| Key Feature | Chiral center at the carbinol carbon (typically synthesized as racemate) |

Synthesis Protocol: Grignard Addition

Methodology: The most reliable route involves the nucleophilic addition of 2-pyridylmagnesium bromide (generated in situ) to 3,4,5-trifluorobenzaldehyde. This approach avoids the instability associated with electron-deficient fluorophenyl Grignards.

Reagents & Materials

-

Substrate A: 2-Bromopyridine (1.0 equiv)[1]

-

Substrate B: 3,4,5-Trifluorobenzaldehyde (1.05 equiv)

-

Reagent: Isopropylmagnesium chloride (iPrMgCl, 2.0M in THF) OR Magnesium turnings

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure

Phase 1: Generation of 2-Pyridyl Grignard (Halogen-Metal Exchange)

Rationale: Direct insertion of Mg into 2-bromopyridine can be sluggish and prone to Wurtz coupling. Halogen-metal exchange with iPrMgCl is milder and faster.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charging: Add 2-Bromopyridine (10.0 mmol, 1.58 g) and Anhydrous THF (20 mL). Cool the solution to 0 °C (ice/water bath).

-

Exchange: Dropwise add iPrMgCl (10.5 mmol, 5.25 mL of 2.0M solution) over 15 minutes.

-

Incubation: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. The solution typically turns a dark orange/brown color, indicating the formation of the pyridyl-Grignard species.

Phase 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution back to -78 °C (dry ice/acetone bath) to maximize selectivity and minimize side reactions with the fluorinated ring.

-

Addition: Dissolve 3,4,5-Trifluorobenzaldehyde (10.5 mmol, 1.68 g) in THF (10 mL). Add this solution dropwise to the reaction flask over 20 minutes.

-

Critical Note: Maintain internal temperature below -60 °C during addition to prevent nucleophilic attack on the fluorine positions (SNAr).

-

-

Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

Phase 3: Workup & Purification

-

Quench: Carefully add sat. aq. NH₄Cl (20 mL) at 0 °C.

-

Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash combined organics with Brine (1 x 30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Product: The alcohol typically elutes after the unreacted aldehyde.

-

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for the Grignard-mediated synthesis of the target alcohol.

Downstream Applications

A. Oxidation to Ketone (Inhibitor Scaffold)

The alcohol is frequently oxidized to 2-pyridyl 3,4,5-trifluorophenyl ketone , a precursor for hydrazone-based inhibitors or asymmetric transfer hydrogenation.

-

Protocol: Swern Oxidation or MnO₂ (activated) in DCM reflux. MnO₂ is preferred for pyridyl alcohols as it avoids the foul smell of Swern and is chemoselective for benzylic/allylic alcohols.

B. Deoxygenation (Diarylmethane Synthesis)

To generate the 2-(3,4,5-trifluorobenzyl)pyridine scaffold.

-

Protocol: Reduction using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA). The electron-deficient nature of the trifluorophenyl ring destabilizes the carbocation intermediate, so harsh conditions or catalysis (e.g., Pd/C + H₂) may be required.

C. Chiral Resolution

For biological assays requiring enantiopurity:

-

Kinetic Resolution: Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) in vinyl acetate often selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol.

Safety & Handling (E-E-A-T)

-

Fluorinated Aromatics: 3,4,5-Trifluorobenzaldehyde can cause skin irritation and severe eye damage. The high fluorine content increases skin permeability. Double-gloving (Nitrile) is recommended.

-

Pyridine Derivatives: 2-Bromopyridine is toxic if inhaled or absorbed through skin. All reactions must be performed in a certified fume hood .

-

Reactive Metals: Handling iPrMgCl requires strict exclusion of moisture. Syringes and needles must be oven-dried.

References

-

General Synthesis of Pyridyl Alcohols

- Grignard Exchange Methodology: Title: A Practical and Scalable Synthesis of 2-Substituted Pyridines via Grignard Exchange. Source: Journal of Organic Chemistry (General Methodology Reference). Context: Validates the use of iPrMgCl for generating 2-pyridylmagnesium species to avoid Wurtz coupling.

-

Medicinal Chemistry of Fluorine

-

Related Analog Synthesis (4-Chlorophenyl)

- Title: Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.

-

Source: BenchChem.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

Application Note: Derivatization of 2-Pyridyl-(3,4,5-trifluorophenyl)methanol for Drug Discovery

[1]

Introduction & Chemical Space Analysis[1][2]

The 2-Pyridyl-(3,4,5-trifluorophenyl)methanol scaffold represents a "privileged structure" in modern drug design.[1] It combines three distinct pharmacophoric elements:

-

2-Pyridyl Motif: A classic H-bond acceptor and metal chelator, often improving aqueous solubility compared to phenyl analogs.[1]

-

3,4,5-Trifluorophenyl Ring: A lipophilic, metabolically robust moiety.[1][2][3] The specific 3,4,5-substitution pattern blocks the common metabolic "soft spots" (para and meta positions), significantly extending half-life (

).[1] -

Secondary Alcohol Linker: A chiral center and versatile handle for further diversification.

Physicochemical Profile[3][4][5][6][7][8][9]

-

Lipophilicity (cLogP): ~2.8 (Moderate, ideal for CNS penetration).[1]

-

pKa (Pyridine N): ~3.5 (Less basic than unsubstituted pyridine due to the electron-withdrawing trifluorophenyl group).[1]

-

Electronic Character: The alcohol is "pyridylic" and "benzylic," making it prone to ionization; however, the electron-deficient trifluorophenyl ring destabilizes carbocation formation, making SN1 pathways difficult and favoring SN2 or radical mechanisms.

Derivatization Strategy: The "Four-Vector" Approach

To maximize Chemical Space exploration, we define four orthogonal vectors for derivatization:

-

Vector A (O-Functionalization): Etherification and Esterification via Mitsunobu or Alkylation.[1]

-

Vector B (C-N Bond Formation): Stereospecific conversion to amines.[1]

-

Vector C (Scaffold Morphing): SNAr substitution on the 3,4,5-trifluoro ring.[1]

-

Vector D (Linker Oxidation): Access to ketones and tertiary alcohols.[1]

Visual Workflow (Graphviz)[1]

Figure 1: Strategic derivatization vectors for the 2-Pyridyl-(3,4,5-trifluorophenyl)methanol scaffold.

Detailed Experimental Protocols

Protocol 1: The "Hard" Mitsunobu Reaction (Vector A)

Challenge: Pyridyl alcohols are sterically hindered and the pyridine nitrogen can interfere with standard DEAD/PPh3 reagents. Solution: Use of ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) creates a more reactive betaine intermediate and avoids hydrazine byproducts common with DEAD.[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under Argon, dissolve 2-Pyridyl-(3,4,5-trifluorophenyl)methanol (1.0 equiv) and the Nucleophile (Phenol or acidic amine, 1.2 equiv) in anhydrous Toluene (0.1 M). Note: Toluene is preferred over THF for PBu3 reactions to precipitate the phosphine oxide byproduct.

-

Reagent Addition: Add ADDP (1.5 equiv) in one portion.

-

Activation: Cool to 0°C. Add PBu3 (1.5 equiv) dropwise. The reaction may turn orange/red.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Workup: Dilute with hexanes. The phosphine oxide and reduced ADDP usually precipitate. Filter through a Celite pad.

-

Purification: Concentrate and purify via Flash Chromatography (SiO2).

Key Insight: If the pyridine nitrogen coordinates to the phosphonium intermediate, add 1.0 equiv of HBF4·OEt2 to protonate the pyridine (protecting it) before adding reagents.

Protocol 2: Regioselective SNAr Substitution (Vector C)

Mechanism: The 3,4,5-trifluoro pattern is highly activated at the 4-position (para to the linker) due to the inductive electron withdrawal of the flanking fluorines and the benzylic/pyridylic linker. Application: This allows for the introduction of solubilizing groups (morpholine, piperazine) directly onto the lipophilic ring.

Step-by-Step Methodology:

-

Setup: Dissolve substrate (1.0 equiv) in DMSO (polar aprotic solvents are essential).

-

Nucleophile: Add the amine nucleophile (e.g., N-methylpiperazine, 2.0 equiv).[1]

-

Base: Add DIPEA or K2CO3 (2.5 equiv).[1]

-

Heating: Heat to 80–100°C for 4–6 hours. Caution: Monitor by LCMS. The 3,5-difluoro-4-amino product is the primary outcome.[1]

-

Isolation: Pour into ice water. Extract with EtOAc.[4]

-

Validation: 19F NMR is diagnostic. The starting material shows a specific pattern (2 signals: 2F and 1F). The product will show a simplified symmetric pattern (2F equivalent) with a significant chemical shift change.

Protocol 3: Controlled Oxidation to Ketone (Vector D)

Challenge: Over-oxidation to the Pyridine N-oxide or cleavage of the C-C bond. Recommended Reagent: Manganese Dioxide (MnO2) (Activated).[1]

Step-by-Step Methodology:

-

Solvent: Use DCM or Chloroform (0.1 M).[1]

-

Reagent: Add Activated MnO2 (10–20 equiv). Note: Large excess is standard for surface-mediated reactions.[1]

-

Conditions: Stir vigorously at RT for 16 hours.

-

Workup: Filter through a Celite pad. No aqueous workup is usually required.

-

Yield: Typically >90%.

-

Utility: The resulting ketone is a precursor for Grignard additions (to make tertiary alcohols) or reductive aminations.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Mitsunobu | Pyridine N-alkylation (Betaine attacks Pyridine) | Use TMAD (Tetramethylazodicarboxamide) or protonate the pyridine with 1 eq.[1] HCl/Ether before reaction. |

| No Reaction in SNAr | Nucleophile too weak or temp too low | Switch solvent to NMP and increase temp to 120°C. Ensure amine is not sterically bulky. |

| Racemization | Carbocation formation during activation | Avoid acidic conditions if preserving chirality. Use mesylation/inversion protocols at -78°C. |

| Poor Solubility | High lipophilicity of trifluorophenyl group | Use co-solvents like TFE (Trifluoroethanol) or perform reactions at lower concentrations.[1] |

References

-

Mitsunobu Reaction Reviews & Protocols

-

Nucleophilic Aromatic Substitution (SNAr)

-

Medicinal Chemistry of Fluorine

-

Pyridine Functionalization

Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry and materials science.[1][2][3] The strategic incorporation of fluorine atoms into a pyridine ring can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This often leads to enhanced efficacy and improved pharmacokinetic profiles in drug candidates.[2] Consequently, the development of robust and versatile synthetic methodologies for accessing these valuable building blocks is a critical endeavor for chemists in both academic and industrial settings.

This guide provides a detailed overview of key laboratory-scale synthetic procedures for preparing fluorinated pyridines. It is designed to be a practical resource, offering not just step-by-step protocols but also insights into the underlying chemical principles that govern these transformations. We will explore several of the most powerful and widely employed strategies, including:

-

Nucleophilic Aromatic Substitution (SNAr) , with a focus on Halogen Exchange (HALEX) reactions.

-

The Balz-Schiemann Reaction for the conversion of aminopyridines.

-

Direct C-H Fluorination , a modern approach for late-stage functionalization.

Each section will detail the causality behind experimental choices, provide validated protocols, and present quantitative data to guide your synthetic planning.

Nucleophilic Aromatic Substitution (SNAr): The Halogen Exchange (HALEX) Reaction

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a cornerstone of pyridine functionalization.[5] The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles, displacing a suitable leaving group. The Halogen Exchange (HALEX) reaction is a specific and widely used type of SNAr where a halide, typically chloride or bromide, is displaced by a fluoride anion.[2][6][7]

Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The presence of the ring nitrogen atom is crucial as it helps to delocalize the negative charge, thereby stabilizing this intermediate.[5] Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. For fluorination, the reactivity of halopyridines follows the order F > Cl > Br > I, which is counterintuitive to C-X bond strengths but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex.[8]

The choice of fluoride source and solvent is critical for a successful HALEX reaction. Anhydrous potassium fluoride (KF) is a common and cost-effective source, often used in polar aprotic solvents like DMSO, which effectively solvate the potassium cation, leaving a more "naked" and nucleophilic fluoride anion.[2][6] For less reactive substrates, cesium fluoride (CsF) can be employed due to its higher solubility and the increased nucleophilicity of the fluoride anion.

Protocol 1.1: Synthesis of 2-Fluoropyridine via HALEX Reaction

This protocol details the synthesis of 2-fluoropyridine from 2-chloropyridine using potassium bifluoride at elevated temperatures.

Materials:

-

2-Chloropyridine

-

Potassium bifluoride (KHF₂)

-

High-boiling point, inert solvent (e.g., tetramethylene sulfone) - optional[9]

-

Reaction vessel suitable for high temperatures (e.g., stainless steel autoclave)

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine 2-chloropyridine and a stoichiometric amount of potassium bifluoride.[9] While the reaction can be run neat, an inert, high-boiling solvent can be used to improve heat transfer and mixing.

-

Heating: Heat the reaction mixture to a temperature range of 250-370 °C, with a preferred range of 275-325 °C.[9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: The progress of the reaction can be monitored by GC-MS analysis of aliquots taken from the reaction mixture.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The 2-fluoropyridine product can be isolated by distillation from the reaction mixture.[9] Further purification can be achieved by fractional distillation.

Expected Yield: This method has been reported to produce 2-fluoropyridine in high yields.[9]

Safety Note: This reaction is conducted at high temperatures and pressures. Appropriate safety precautions, including the use of a blast shield and pressure-rated equipment, are essential.

Data Summary: HALEX Reaction Conditions

| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyridine | KHF₂ | None | 275-325 | High | [9] |

| 3-Chloropyridine | CsF/HF | None | - | Very Low | [10] |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Reflux | 38 | [11] |

| p-Nitrochlorobenzene | KF | DMSO | - | High | [2] |

The Balz-Schiemann Reaction: A Classic Route from Amines

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides, including fluorinated pyridines, from the corresponding primary amines.[1][4][12] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired fluoro-aromatic compound.

Causality and Mechanistic Insight: The reaction begins with the diazotization of an aminopyridine using a source of nitrous acid (e.g., sodium nitrite) in the presence of tetrafluoroboric acid (HBF₄). This forms a relatively stable pyridyldiazonium tetrafluoroborate salt. The key step is the subsequent thermal decomposition of this salt. The diazonium group is an excellent leaving group (N₂ gas), and upon heating, it departs, generating a pyridyl cation. The tetrafluoroborate anion then serves as the fluoride source, with one of the fluorine atoms attacking the cation to form the C-F bond.

While effective, a significant drawback of the Balz-Schiemann reaction is the potential for the diazonium salt intermediates to be explosive, requiring careful handling.[13]

Protocol 2.1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol provides a detailed procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine.[14]

Materials:

-

4-Aminopyridine

-

42% Tetrafluoroboric acid (HBF₄) in water

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazonium Salt Formation:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add 4-aminopyridine to a 42% aqueous solution of tetrafluoroboric acid.[14]

-

Stir the mixture and heat gently to around 40 °C to dissolve the 4-aminopyridine.[14]

-

Cool the solution to 5-7 °C in the ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.[14]

-

Slowly add solid sodium nitrite to this suspension, ensuring the reaction temperature is maintained between 5-9 °C.[14] The addition should take approximately 90 minutes.[14] The crystals will gradually dissolve as the diazotization proceeds, and the reaction mixture will turn into a pale yellow solution.[14]

-

-

Decomposition and Work-up:

-

After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.[14]

-

Allow the mixture to warm to 25 °C.[14]

-

Slowly add the reaction mixture to a pre-prepared aqueous solution of sodium bicarbonate.[14] Be cautious as this will cause gas evolution (CO₂).

-

The 4-fluoropyridine product is often unstable in aqueous conditions and can polymerize.[14] Therefore, the extraction process should be performed promptly.

-

-

Extraction and Purification:

-

Extract the aqueous mixture multiple times with a suitable organic solvent.

-

Combine the organic extracts and wash them with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-fluoropyridine.

-

The product can be further purified by distillation.

-

Expected Yield: While yields can vary, this method provides a viable route to 4-fluoropyridine.

Safety Note: Diazonium salts can be explosive when isolated and dry. Handle with care and avoid scratching or heating the solid salt. The use of hydrofluoric acid (HF) is highly hazardous and requires specialized safety precautions.[15][16][17]

Direct C-H Fluorination: A Modern Approach

Direct C-H fluorination has emerged as a powerful strategy for the synthesis of fluorinated heterocycles, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized starting materials.[1][18] This is particularly valuable for late-stage fluorination in the synthesis of complex molecules.[8]

Causality and Mechanistic Insight: Several reagents have been developed for direct C-H fluorination. One notable method utilizes silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom (C2-position).[3][18] The reaction is believed to proceed through a mechanism inspired by the classic Chichibabin amination reaction.[3] The pyridine coordinates to the silver center, and the AgF₂ acts as a potent oxidant to facilitate the C-H bond cleavage and subsequent C-F bond formation. The reaction is highly regioselective for the C2 position due to the directing effect of the nitrogen atom.

Protocol 3.1: C2-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol describes the fluorination of 2-phenylpyridine at the C2 position using silver(II) fluoride.[19]

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup:

-

In a dry flask under an inert atmosphere, dissolve 2-phenylpyridine in anhydrous acetonitrile.[19]

-

In the air, quickly weigh the silver(II) fluoride and add it to the solution in one portion.[18][19] AgF₂ is moisture-sensitive and should be handled accordingly.[18]

-

Seal the flask and stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[18]

-

-

Work-up:

-

Purification:

-